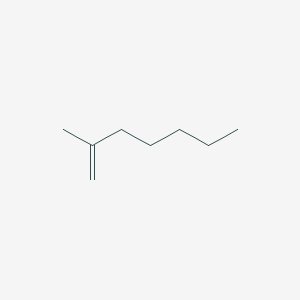
1-Allyl-3-(2-hydroxyethyl)-2-thiourea
Descripción general
Descripción
1-Allyl-3-(2-hydroxyethyl)-2-thiourea is a derivative of thiourea, a compound that contains both a thiocarbonyl group and an amine group. Thiourea derivatives are known for their versatile applications in various fields, including organic synthesis, material sciences, and biomedical research. They are particularly significant as ligands due to their ability to coordinate with metals, which makes them useful in the synthesis of pharmaceuticals and agrochemical ingredients . The presence of the allyl group suggests potential reactivity through various organic transformations, and the hydroxyethyl substitution may confer additional properties such as solubility or reactivity .
Synthesis Analysis
The synthesis of this compound and related compounds typically involves nucleophilic substitution reactions, as demonstrated in the synthesis of 1-allyl-3-(2-chlorobenzoyl)thiourea through a modified Schotten-Baumann reaction . Another example is the synthesis of thiourea derivatives by reacting allyl isothiocyanate with different pyridyl-formic acids . These methods highlight the versatility of thiourea derivatives in chemical synthesis and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of multiple binding sites, which allows for a flexible coordination with transition metals . The structure of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, a related compound, was elucidated using spectroscopic methods and showed a syn-anti-configuration around the sulfur atom . This configuration is likely to be relevant for other thiourea derivatives, including this compound.
Chemical Reactions Analysis
Thiourea derivatives are known to participate in various chemical reactions due to their reactive functional groups. They can act as ligands in complexation reactions with metals, forming complexes with different stoichiometries and coordination geometries . The reactivity of the acyl thiourea derivatives has been exploited in organic transformations to access heterocyclic cores, which are important scaffolds in pharmaceutical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For instance, the presence of the allyl group can affect the compound's reactivity and its ability to participate in further chemical transformations . The hydroxyethyl group may impact the solubility and hydrogen bonding capacity of the compound. Spectroscopic methods such as FT-IR, NMR, and mass spectrometry are commonly used to characterize these compounds and confirm their purity . Additionally, crystallographic studies have revealed the importance of hydrogen bonding and stacking interactions in the solid-state self-organization of thiourea derivatives .
Aplicaciones Científicas De Investigación
Chemistry and Coordination Properties
1-Allyl-3-(2-hydroxyethyl)-2-thiourea is a type of thiourea derivative, a class of compounds known for their versatile applications in chemistry and coordination properties. Thiourea derivatives are utilized as ligands in coordination chemistry due to the effect of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions. These interactions significantly influence the coordination properties of these ligands, making them suitable for novel applications in transition metal complexes. The chemical versatility of thiourea molecules and their metal complexes, along with the possibility of detailed structural property determination, merges their chemical applications with biological ones, offering an interdisciplinary approach to scientific research (Saeed, Flörke, & Erben, 2014).
Biological and Genetic Effects
The biological and genetic effects of novel thiourea compounds have been explored in the context of radioprotection, demonstrating significant potential in mitigating radiation damage. Research on various thiourea compounds, including those related to this compound, has shown protective effects against gamma-ray-induced damage in pea (Pisum sativum L.) development. These effects include reduction of chromosome aberrations, increased survival rates of irradiated plants, and favorable impacts on early stem and root development. Such studies highlight the potential of thiourea derivatives in enhancing radioprotective measures and contributing to the generation of useful mutation forms in plants (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).
Chemosensing Capabilities
Thiourea derivatives are increasingly being recognized for their chemosensing capabilities, especially for the detection of anions and neutral analytes in environmental and biological samples. Their unique S- and N- nucleophilic sites allow for effective inter- and intramolecular hydrogen bonding, which is crucial for the development of sensitive, selective, and simple chemosensors. The review of recent advances in thiourea-based colorimetric and fluorescent chemosensors emphasizes their potential in detecting a broad range of analytes, including CN-, AcO-, F-, ClO-, and citrate ions, among others. This capability positions thiourea derivatives as valuable tools in environmental monitoring and analytical chemistry, paving the way for future design and development of highly efficient chemosensors (Al-Saidi & Khan, 2022).
Safety and Hazards
The safety information for 1-Allyl-3-(2-hydroxyethyl)thiourea includes several hazard statements such as H315-H319-H335 . Precautionary statements include P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c1-2-3-7-6(10)8-4-5-9/h2,9H,1,3-5H2,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVPNTYTOUGMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059324 | |
| Record name | 1-Allyl-3-(2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105-81-7 | |
| Record name | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Allyl-3-(2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-allyl-3-(2-hydroxyethyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary focus of the research presented in this paper?
A1: The research focuses on synthesizing and characterizing new Pd(II) and Pt(II) complexes containing 1-allyl-3-(2-hydroxyethyl)-2-thiourea as a ligand. The study investigates the structure of these complexes, their interaction with DNA, and their potential genotoxicity. The researchers synthesized the complexes and utilized various spectroscopic techniques (IR, 1H NMR, 13C NMR) to confirm their structures [].
Q2: What insights does the study provide into the interaction between the synthesized complexes and DNA?
A2: The researchers employed molecular docking studies to predict the binding mode of the complexes with DNA. The study suggests that these complexes could potentially interact with DNA through intercalation, a mechanism commonly observed with various DNA-targeting drugs []. Further experimental validation, such as DNA binding assays, would be needed to confirm these interactions.
Q3: What is the significance of studying the genotoxic activity of these new Pd(II) and Pt(II) complexes?
A3: Understanding the potential genotoxicity of new metal complexes, especially those containing transition metals like palladium and platinum, is crucial for assessing their safety and suitability for further development as potential therapeutic agents []. This study contributes to the knowledge base for developing safer metal-based drugs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





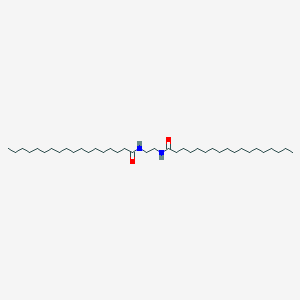
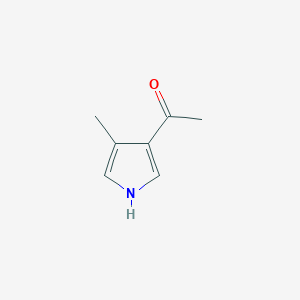
![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
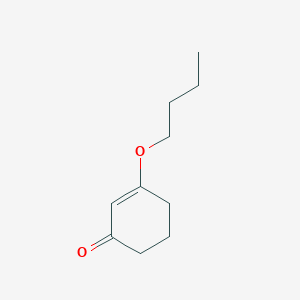
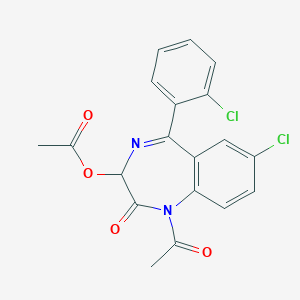
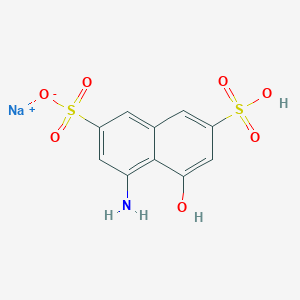

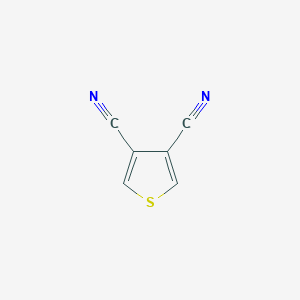

![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
